6-[4-(2-Methoxyphenyl)piperazin-1-yl]-3-nitropyridin-2-amine - 1987637-35-3

6-[4-(2-Methoxyphenyl)piperazin-1-yl]-3-nitropyridin-2-amine

Catalog Number: EVT-3089515
CAS Number: 1987637-35-3
Molecular Formula: C16H19N5O3
Molecular Weight: 329.36
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-(3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.13,7]decan-1-amine fumarate (8)

  • Compound Description: This compound is a highly selective 5-HT1A receptor inhibitor with a binding constant of 1.2 nM. It was synthesized by linking a 2-methoxyphenylpiperazine moiety to the amine group of 1-adamantanamine via a three-carbon linker. []
  • Relevance: This compound shares the core 2-methoxyphenylpiperazine moiety with 6-[4-(2-Methoxyphenyl)piperazin-1-yl]-3-nitropyridin-2-amine. The presence of this structural feature in both molecules suggests they may exhibit similar pharmacological properties, particularly related to 5-HT1A receptor binding. []

N-(3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl)-3,5-dimethyl-tricylo[3.3.1.13,7]decan-1-amine fumarate (10)

  • Compound Description: Similar to compound 8, this compound is also a selective 5-HT1A receptor ligand, although with a lower binding constant of 21.3 nM. It was synthesized by attaching the 2-methoxyphenylpiperazine group to memantine through a three-carbon linker. []
  • Relevance: This compound shares the same core 2-methoxyphenylpiperazine structure with 6-[4-(2-Methoxyphenyl)piperazin-1-yl]-3-nitropyridin-2-amine, suggesting potential similarities in their binding affinities for the 5-HT1A receptor, despite the different structural modifications. []

5-carboxamidotriptamine (5-CT)

  • Compound Description: This compound serves as an internal standard in 5-HT1A receptor binding assays and possesses a Ki of 0.5 nM. []
  • Relevance: While not structurally identical, 5-CT is relevant as it represents a benchmark compound with high affinity for the 5-HT1A receptor. This allows for comparison and evaluation of the binding affinities of compounds 8 and 10, both of which share the 2-methoxyphenylpiperazine moiety with 6-[4-(2-Methoxyphenyl)piperazin-1-yl]-3-nitropyridin-2-amine. []

N-{2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethyl}pyridin-2-amine monohydrate

  • Compound Description: This compound features a 2-methoxyphenylpiperazine unit linked to an N-ethylpyridin-2-amine group. Its crystal structure reveals a chair conformation for the piperazine ring and a specific dihedral angle between the phenyl and pyridine rings. []
  • Relevance: This compound is highly relevant to 6-[4-(2-Methoxyphenyl)piperazin-1-yl]-3-nitropyridin-2-amine as it contains the same 2-methoxyphenylpiperazine group connected to a pyridine ring. The difference lies in the substitution pattern on the pyridine ring and the linker length, highlighting the impact of even minor structural modifications on molecular conformation and potentially biological activity. []

2-[4-(2-Methoxyphenyl)piperazin-1-yl]-N-(pyridin-2-yl)acetamide

  • Compound Description: This compound is structurally similar to compound 4, but with an acetamide linker connecting the 2-methoxyphenylpiperazine moiety and the pyridine ring. Its crystal structure reveals two crystallographically independent yet identical molecules in the asymmetric unit. []
  • Relevance: Similar to compound 4, this compound provides further insight into the structural variations possible within the 2-methoxyphenylpiperazine-pyridine scaffold, closely resembling 6-[4-(2-Methoxyphenyl)piperazin-1-yl]-3-nitropyridin-2-amine. The differences in linker length and the absence of a nitro group on the pyridine ring may offer valuable information for understanding structure-activity relationships. []

N-(4-(4-(2,3-dichloro- or 2-methoxyphenyl)piperazin-1-yl)butyl)heterobiarylcarboxamides

  • Compound Description: This series of compounds represents high-affinity D3 receptor antagonists, with some exhibiting enantioselectivity. The structural modifications focus on functionalized linking chains and variations in the phenylpiperazine moiety. []
  • Relevance: The presence of 2-methoxyphenylpiperazine derivatives within this series directly links them to 6-[4-(2-Methoxyphenyl)piperazin-1-yl]-3-nitropyridin-2-amine. Comparing their structures and activities can provide valuable insights into the impact of different substituents and linkers on D3 receptor affinity and selectivity. []

4‐(Dimethylamino)‐N‐[4‐(4‐(2‐methoxyphenyl)piperazin‐ 1‐yl)butyl]benzamide (WC‐10)

  • Compound Description: WC-10 is a high-affinity, selective radioligand for dopamine D3 receptors. It exhibits a significantly higher affinity for D3 receptors compared to D2 receptors. []
  • Relevance: This compound features the 2-methoxyphenylpiperazine scaffold, directly connecting it to 6-[4-(2-Methoxyphenyl)piperazin-1-yl]-3-nitropyridin-2-amine. The presence of a butyl linker and a benzamide group in WC-10 highlights the structural diversity possible while maintaining high affinity for dopamine receptors, particularly D3. []

N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}-N-(pyridin-2-yl)cyclohexanecarboxamide (WAY-100635)

  • Compound Description: WAY-100635 serves as the parent molecule in a study focused on developing SPECT ligands for the 5-HT1A receptor. It exhibits subnanomolar affinity for this receptor. []
  • Relevance: This compound provides a structural basis for a series of bridgehead iodinated analogues designed as potential SPECT ligands. The presence of the 2-methoxyphenylpiperazine group connected to a pyridin-2-yl group directly links it to 6-[4-(2-Methoxyphenyl)piperazin-1-yl]-3-nitropyridin-2-amine. The key difference lies in the cyclohexanecarboxamide linker and its subsequent modifications in the designed analogues. []
  • Compound Description: This compound, synthesized from an oxiran imide derivative, was evaluated for its cytotoxicity and anti-HIV-1 activity in MT-4 cells. [, ]

N-(ω-(4-(2-methoxyphenyl)piperazin-1-yl)alkyl)carboxamides

  • Compound Description: This series of compounds explores variations in spacer length and aryl moiety to optimize D3 receptor affinity and selectivity. The inclusion of benzamides, heteroarylamides, and arylimides highlights the structural diversity within this group. []
  • Relevance: The core 2-methoxyphenylpiperazine structure connects this series to 6-[4-(2-Methoxyphenyl)piperazin-1-yl]-3-nitropyridin-2-amine, providing a framework for understanding the impact of spacer length and aryl substituents on dopamine receptor binding affinity and selectivity. []

(E)-4-iodo-N-(4-(4-(2-methoxyphenyl)piperazin-1-yl)butyl)cinnamoylamide (ST 280)

  • Compound Description: ST 280 exhibits a promising pharmacological profile as a dopamine D3 receptor ligand, with high affinity (Ki = 0.5 nM) and selectivity over D2 receptors (153-fold). []
  • Relevance: The presence of the 2-methoxyphenylpiperazine group in ST 280 directly relates it to 6-[4-(2-Methoxyphenyl)piperazin-1-yl]-3-nitropyridin-2-amine. Its high affinity and selectivity for the D3 receptor highlight the potential of this pharmacophore in developing targeted therapeutics for neurological and psychiatric disorders. []

N-[ω-[4-(2-methoxyphenyl)piperazin-1-yl]-ethyl]pyrid-2(1H)-ones

  • Compound Description: This series of compounds investigates the effects of aryl substitutions on the pyrid-2(1H)-one ring and varying aliphatic spacer lengths on 5-HT1A and 5-HT2A receptor affinities. []
  • Relevance: The shared 2-methoxyphenylpiperazine and pyridin-2(1H)-one structural elements link these compounds to 6-[4-(2-Methoxyphenyl)piperazin-1-yl]-3-nitropyridin-2-amine, allowing for a comparative analysis of the impact of substituent positions and spacer length on receptor binding profiles. []

3-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-5-(thiophen-2-yl)-1,3,4-oxadiazole-2(3H)-thione

  • Compound Description: This biologically active compound, based on a 1,3,4-oxadiazole scaffold, features a 2-methoxyphenylpiperazine group linked to the core structure. []

3-benzamido-1-(4-(2-methoxyphenyl)piperazin-1-yl)]propyl-2-isopropyl carboxamide (3a)

  • Compound Description: This compound was synthesized by treating a phthaloylimidoalkyl derivative with isopropylamine. []
  • Relevance: Sharing the 2-methoxyphenylpiperazine moiety with 6-[4-(2-Methoxyphenyl)piperazin-1-yl]-3-nitropyridin-2-amine, compound 3a demonstrates how modifications to the linker and the introduction of a benzamido group can influence biological activity. []

4-benzamido-1-(4-(2-methoxyphenyl)piperazin-1-yl)butyl-2-isopropyl carboxamide (3b)

  • Compound Description: Similar to compound 3a, this compound is a product of reacting a phthaloylimidoalkyl derivative with isopropylamine. It exhibits significant anti-inflammatory activity and analgesic properties. []
  • Relevance: Like compound 3a, the presence of the 2-methoxyphenylpiperazine group in 3b establishes its structural connection to 6-[4-(2-Methoxyphenyl)piperazin-1-yl]-3-nitropyridin-2-amine. The distinct difference in the linker length compared to 3a and 6-[4-(2-Methoxyphenyl)piperazin-1-yl]-3-nitropyridin-2-amine emphasizes the importance of this structural feature in influencing biological activities. []

N-[ω-[4-(2-methoxyphenyl)piperazin-1-yl]alkyl]pyrid-2(1H)-ones

  • Compound Description: This series examines the influence of phenyl and p-methoxyphenyl substitutions on the pyrid-2(1H)-one ring and modifications to the aliphatic spacer on 5-HT1A and 5-HT2A receptor activities. []
  • Relevance: These compounds, sharing the 2-methoxyphenylpiperazine and pyrid-2(1H)-one core structure with 6-[4-(2-Methoxyphenyl)piperazin-1-yl]-3-nitropyridin-2-amine, provide valuable insights into the structure-activity relationships within this class of compounds. Exploring the impact of substituents on the pyridone ring and spacer variations aids in understanding their influence on receptor binding and selectivity. []

3-(Adamantan-1-yl)-4-ethyl-1-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-1H-1,2,4-triazole-5(4H)-thione

  • Compound Description: This compound, characterized by a triazole ring linked to a 2-methoxyphenylpiperazine and an adamantyl group, adopts a V-shaped conformation in its crystal structure. []
  • Relevance: This compound shares the 2-methoxyphenylpiperazine moiety with 6-[4-(2-Methoxyphenyl)piperazin-1-yl]-3-nitropyridin-2-amine. The inclusion of a triazole ring and an adamantyl group demonstrates the versatility of this pharmacophore in creating diverse molecular architectures, potentially influencing biological activity and physicochemical properties. []

(1R,2R,6S)-2(4-(4-Isopropylbenzyl)piperazin-1-yl)-3-methyl-6-(prop-1-en-2-yl)cyclohex-3-enol

  • Compound Description: This Prottremin derivative was synthesized via epoxide ring opening with 1-(4-isopropylbenzyl)piperazine, aiming to explore potential antiparkinsonian activity. []
  • Relevance: While not containing the 2-methoxyphenyl group, this compound is relevant as it highlights the use of substituted piperazine rings in medicinal chemistry, particularly for targeting neurological disorders. It underscores the importance of exploring diverse piperazine derivatives, including 6-[4-(2-Methoxyphenyl)piperazin-1-yl]-3-nitropyridin-2-amine, for potential therapeutic applications. []

3-(1-Adamantyl)-1-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-4-methyl-1H-1,2,4-triazole-5(4H)-thione

  • Compound Description: This triazoline-3-thione derivative features a 2-methoxyphenylpiperazine and an adamantyl substituent linked to a central triazole spacer. []
  • Relevance: The presence of the 2-methoxyphenylpiperazine group connects this compound to 6-[4-(2-Methoxyphenyl)piperazin-1-yl]-3-nitropyridin-2-amine. The similarities in their structures, particularly the inclusion of adamantyl substituents, suggest potential similarities in their physicochemical properties and perhaps their interactions with biological targets. []

2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione

  • Compound Description: This novel compound is a 2,4-dihydro-3H-1,2,4-triazole-3-thione derivative synthesized through a three-step protocol. []
  • Relevance: Although lacking the 2-methoxyphenyl group, this compound highlights the significance of substituted piperazine rings, particularly those connected to triazole moieties, in medicinal chemistry. It provides a structural comparison point to 6-[4-(2-Methoxyphenyl)piperazin-1-yl]-3-nitropyridin-2-amine and underscores the value of exploring diverse piperazine-containing compounds for potential biological activities. []

N-{2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethyl}-4-nitro-N-(2-pyridyl)benzamide

  • Compound Description: This compound features a 2-methoxyphenylpiperazine group linked to a 4-nitrobenzamide moiety through an ethyl bridge, with a pyridine ring attached to the benzamide nitrogen. []

[O‐methyl‐11C]4‐[3‐[4‐(2‐methoxyphenyl)‐ piperazin‐1‐yl]propoxy]‐4‐aza‐tricyclo[5.2.1.02,6]dec‐8‐ene‐3,5‐dione

  • Compound Description: This potent and selective 5-HT1A agonist was synthesized and radiolabeled for evaluation as a PET ligand. Despite its promising in vitro profile, in vivo studies showed a lack of specific binding, limiting its clinical application. []
  • Relevance: This compound shares the core 2-methoxyphenylpiperazine structure with 6-[4-(2-Methoxyphenyl)piperazin-1-yl]-3-nitropyridin-2-amine, highlighting its potential as a scaffold for developing 5-HT1A receptor ligands. The different structural modifications, including the tricyclic system and the propoxy linker, emphasize the impact of these variations on in vivo behavior and PET imaging suitability. []

6‐[123I]Iodo‐2‐[[4‐(2‐methoxyphenyl) piperazin‐1‐yl]methyl]imidazo[1,2‐a]pyridine

  • Compound Description: This potent and selective dopamine D4 agonist was synthesized and radiolabeled for potential use as a SPECT imaging agent. Despite its promising in vitro profile, in vivo studies in baboons showed no brain uptake, limiting its clinical utility. []

N-(2-hydroxy-3-(4-(2-methoxyphenyl)-piperazin-1-yl)propyl)quinoxaline-2-methanamide (4)

  • Compound Description: This compound exhibits high selective activity for α1A/D vs. α1B-adrenoceptors subtype and features a 2-methoxyphenylpiperazine unit linked to a quinoxaline-2-methanamide moiety via a hydroxypropyl bridge. []
  • Relevance: Compound 4 shares the core 2-methoxyphenylpiperazine structure with 6-[4-(2-Methoxyphenyl)piperazin-1-yl]-3-nitropyridin-2-amine. The key differences lie in the presence of a quinoxaline ring instead of a pyridine ring and the hydroxypropyl linker, highlighting the impact of these modifications on receptor selectivity and pharmacological activity. []

(E)-1-(4-(Bis(4-methoxyphenyl)methyl)piperazin-1-yl)-3-(4-acetoxy-3-methoxyphenyl)prop-2-en-1-one

  • Compound Description: This cinnamide derivative demonstrates efficient anti-ischemic activity both in vitro and in vivo, showing neuroprotective effects in models of cerebral ischemia. []
  • Relevance: While not directly containing the 2-methoxyphenylpiperazine group, this compound showcases the use of substituted piperazine rings in medicinal chemistry, particularly for targeting neurological disorders. This emphasizes the potential of exploring various piperazine derivatives, including 6-[4-(2-Methoxyphenyl)piperazin-1-yl]-3-nitropyridin-2-amine, for their therapeutic benefits in similar conditions. []

N-(6-methanesulfonyl-benzothiazol-2-yl)-3-(4-substituted-piperazin-1-yl)-propionamides

  • Compound Description: This series of benzothiazole–piperazine hybrids shows potential as multifunctional ligands for Alzheimer's disease, exhibiting cholinesterase inhibition, anti-Aβ aggregation, neuroprotection, and cognition-enhancing properties. []
  • Relevance: While not containing the 2-methoxyphenyl group specifically, this series highlights the utility of substituted piperazine rings linked to benzothiazole moieties in medicinal chemistry. This emphasizes the value of exploring diverse piperazine-containing compounds, including 6-[4-(2-Methoxyphenyl)piperazin-1-yl]-3-nitropyridin-2-amine, for potential therapeutic applications in Alzheimer's disease and other neurodegenerative conditions. []

S 18126 ([2-[4-(2,3-dihydrobenzo[1,4]dioxin-6-yl)piperazin-1-yl methyl]indan-2-yl])

  • Compound Description: S 18126 is a potent, selective, and competitive antagonist at dopamine D4 receptors, displaying much weaker interactions with other dopamine receptor subtypes and a wide range of other targets. []
  • Relevance: Although not containing the 2-methoxyphenyl group, S 18126 is relevant as it exemplifies the use of substituted piperazine rings in developing selective ligands for dopamine receptors, particularly D4. This finding suggests that exploring similar modifications on 6-[4-(2-Methoxyphenyl)piperazin-1-yl]-3-nitropyridin-2-amine, such as introducing a benzo[1,4]dioxin moiety or modifying the pyridine ring, might lead to compounds with enhanced D4 receptor affinity or selectivity. []

N'-(Substituted)-2-(4-(3-nitroimidazo[1,2-b]pyridazin-6-yl)piperazin-1-\nyl)acetohydrazides and 1-(2-(substituted)-5-((4-(3-nitroimidazo[1,2-\nb]pyridazin-6-yl)piperazin-1-yl)methyl)-1,3,4-oxadiazol-3 (2H)-yl)ethan-1-ones

  • Compound Description: This series of compounds, incorporating a nitroimidazo[1,2-b]pyridazine moiety linked to a piperazine ring, were synthesized and evaluated for their antimicrobial activity. Some compounds exhibited good potency against Escherichia coli, Bacillus cereus, and Candida albicans. []
  • Relevance: While lacking the 2-methoxyphenyl group, these compounds highlight the significance of substituted piperazine rings linked to heterocyclic systems in medicinal chemistry, particularly for their antimicrobial potential. This finding suggests that exploring similar structural modifications on 6-[4-(2-Methoxyphenyl)piperazin-1-yl]-3-nitropyridin-2-amine, such as incorporating a nitroimidazo[1,2-b]pyridazine unit, might lead to compounds with enhanced antimicrobial activity. []

8-Chloro-2-[4-(2-furoyl)piperazin-1-yl]-6,7-dimethoxyquinazolin-4-amine hydrochloride (8-chloroprazosin hydrochloride)

  • Compound Description: This compound, an analog of the antihypertensive drug prazosin, acts as an internal standard for its quantitative analysis in human plasma. []
  • Relevance: While lacking the 2-methoxyphenyl group, 8-chloroprazosin hydrochloride highlights the relevance of substituted piperazine rings linked to quinazoline moieties in medicinal chemistry. This example emphasizes the importance of exploring diverse piperazine-containing compounds, including 6-[4-(2-Methoxyphenyl)piperazin-1-yl]-3-nitropyridin-2-amine, for their potential therapeutic applications in various disease areas. []

N-((6-chloropyridin-3-yl)methyl)-6-ethoxy-N-ethyl-3-nitropyridin-2-amine (4)

  • Compound Description: This compound, featuring a chloropyridine and nitropyridine rings linked by a substituted amine, was synthesized and characterized by X-ray single-crystal diffraction. []
  • Relevance: While not directly comparable to 6-[4-(2-Methoxyphenyl)piperazin-1-yl]-3-nitropyridin-2-amine due to the absence of the 2-methoxyphenylpiperazine group, it highlights the utilization of substituted pyridine rings in the design of novel compounds. This example underscores the importance of investigating diverse heterocyclic systems, including those containing piperazine moieties, for their potential applications in drug discovery. []

(E)-1-{4-[Bis(4-methoxy-phenyl)methyl]piperazin-1-yl}-3-(4-chlorophenyl)-prop-2-en-1-one (5)

  • Compound Description: This compound demonstrated significant anti-ischemic activity in vivo, prolonging the survival time of mice subjected to acute cerebral ischemia. []
  • Relevance: While not containing the 2-methoxyphenylpiperazine group, this compound showcases the use of substituted piperazine rings in medicinal chemistry, particularly for targeting neurological disorders. This finding emphasizes the potential of exploring various piperazine derivatives, including 6-[4-(2-Methoxyphenyl)piperazin-1-yl]-3-nitropyridin-2-amine, for their therapeutic benefits in similar conditions. []

3-[4-(2-hydroxyethyl)piperazin-1-yl]-7-(6-methoxypyridin-3-yl)-1-(2-propoxyethyl)pyrido[3,4-b]pyrazin-2(1H)-one

  • Compound Description: This aminopyridopyrazinone derivative exhibits potent and selective PDE5 inhibitory activity. It shows robust blood pressure lowering effects in vivo and is brain penetrant, making it a promising candidate for evaluating the therapeutic potential of central PDE5 inhibition. []
  • Relevance: While lacking the 2-methoxyphenyl group, this compound highlights the utility of substituted piperazine rings linked to pyridopyrazinone systems in medicinal chemistry, particularly for their PDE5 inhibitory activity. This finding suggests that exploring similar structural modifications on 6-[4-(2-Methoxyphenyl)piperazin-1-yl]-3-nitropyridin-2-amine, such as incorporating a pyridopyrazinone moiety, might lead to compounds with interesting PDE5 inhibitory profiles. []

2-substituted phenyl-3-{1-cyclopropyl-6-fluoro-7-[4-(2,3-dichlorophenylpiperazin-1-yl]-4-oxo-1,4-dihydroquinoline} carboxamido-1,3-thiazolidin-4-ones

  • Compound Description: This series of thiazolidinone derivatives, synthesized from a quinolone carboxylic acid derivative, exhibited promising antibacterial and antifungal activities. Some compounds demonstrated excellent activity compared to standard drugs like ampicillin. []
  • Relevance: While lacking the 2-methoxyphenyl group, this series emphasizes the significance of substituted piperazine rings, particularly those linked to quinolone and thiazolidinone moieties, in medicinal chemistry for their antimicrobial potential. This finding suggests that exploring similar structural modifications on 6-[4-(2-Methoxyphenyl)piperazin-1-yl]-3-nitropyridin-2-amine, such as incorporating quinolone or thiazolidinone units, might lead to compounds with interesting antimicrobial profiles. []

2‐Amino‐3‐(1‐(4‐(4‐(2‐methoxyphenyl) piperazine‐1‐yl)butyl)‐1H‐1,2,3‐triazol‐4‐yl) propanoic acid

  • Compound Description: This compound, featuring a 2-methoxyphenylpiperazine moiety linked to a triazole ring and a propanoic acid group, was synthesized and radiolabeled with 99mTc for evaluation as a potential 5-HT1A receptor ligand. It exhibited promising in vitro and in vivo stability and favorable biodistribution profiles. []
  • Relevance: This compound shares the core 2-methoxyphenylpiperazine structure with 6-[4-(2-Methoxyphenyl)piperazin-1-yl]-3-nitropyridin-2-amine. The key difference lies in the presence of a triazole ring and a propanoic acid group, highlighting the impact of these modifications on receptor binding and potential applications in imaging studies. []
  • Compound Description: This compound, featuring a substituted piperazine ring linked to a benzimidazole moiety, is proposed for the treatment and prevention of neurodegenerative diseases. []
  • Relevance: While lacking the 2-methoxyphenyl group, this compound highlights the significance of substituted piperazine rings linked to benzimidazole units in medicinal chemistry, particularly for their potential in addressing neurodegenerative conditions. This finding suggests that exploring similar structural modifications on 6-[4-(2-Methoxyphenyl)piperazin-1-yl]-3-nitropyridin-2-amine, such as incorporating a benzimidazole moiety, might lead to compounds with interesting profiles for treating neurodegenerative diseases. []

5-{4-[(7-Ethyl-6-oxo-5,6-dihydro-1,5-naphthyridin-3-yl)methyl]piperazin-1-yl}-N-methylpyridine-2-carboxamide (AZD5305)

  • Compound Description: AZD5305 is a potent and selective PARP1 inhibitor and PARP1-DNA trapper with excellent in vivo efficacy in a BRCA mutant HBCx-17 PDX model. It exhibits high selectivity for PARP1 over other PARP family members and possesses favorable secondary pharmacology and physicochemical properties. []
  • Relevance: While lacking the 2-methoxyphenyl group, AZD5305 highlights the importance of substituted piperazine rings in developing selective PARP1 inhibitors for cancer therapy. This example suggests that exploring similar modifications on 6-[4-(2-Methoxyphenyl)piperazin-1-yl]-3-nitropyridin-2-amine, such as introducing a 1,5-naphthyridinone moiety, might lead to compounds with interesting PARP1 inhibitory profiles. []

N-(6-(4-(Piperazin-1-yl)phenoxy)pyridin-3-yl)benzenesulfonamide Derivatives

  • Compound Description: This series of compounds was designed and synthesized as potential therapeutic agents for metabolic syndrome, particularly targeting insulin resistance. []
  • Relevance: While lacking the 2-methoxyphenyl group, these compounds highlight the significance of substituted piperazine rings linked to pyridine and benzenesulfonamide moieties in medicinal chemistry, particularly for their potential in addressing metabolic disorders. This finding suggests that exploring similar structural modifications on 6-[4-(2-Methoxyphenyl)piperazin-1-yl]-3-nitropyridin-2-amine, such as incorporating a benzenesulfonamide unit, might lead to compounds with interesting profiles for treating metabolic syndrome. []

1-(4-methoxyphenyl)-7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylic acid ethyl ester

  • Compound Description: This compound is a key intermediate in the synthesis of apixaban, an anticoagulant drug targeting factor Xa. []
  • Relevance: Although lacking the 2-methoxyphenylpiperazine group, this compound highlights the use of a methoxyphenyl group linked to a complex heterocyclic system in medicinal chemistry. While not directly comparable, it offers a point of comparison for exploring the structural diversity and potential applications of compounds containing similar aromatic and heterocyclic moieties, like 6-[4-(2-Methoxyphenyl)piperazin-1-yl]-3-nitropyridin-2-amine. []
  • Compound Description: This series of compounds was investigated for their in vitro antimycobacterial activity against Mycobacterium tuberculosis and Mycobacterium kansasii strains. The compounds incorporate a 4-(4-fluoro/2-methoxyphenyl)piperazin-1-yl fragment as a key structural feature. []
  • Relevance: This series directly relates to 6-[4-(2-Methoxyphenyl)piperazin-1-yl]-3-nitropyridin-2-amine through the shared 2-methoxyphenylpiperazine moiety. This structural similarity, combined with their demonstrated antimycobacterial activity, highlights the potential of exploring 6-[4-(2-Methoxyphenyl)piperazin-1-yl]-3-nitropyridin-2-amine and its derivatives for similar therapeutic applications. []

3-Chloro-6-[4-(2-pyridyl)piperazin-1-yl]pyridazine

  • Compound Description: This compound features a piperazine ring substituted with a 2-pyridyl group and a chloropyridazine ring. Its crystal structure reveals a chair conformation for the piperazine ring and a specific dihedral angle between the aromatic rings. []
  • Relevance: While lacking the 2-methoxyphenyl group, this compound emphasizes the use of substituted piperazine rings, particularly those connected to pyridazine moieties, in medicinal chemistry. This example provides a structural comparison point to 6-[4-(2-Methoxyphenyl)piperazin-1-yl]-3-nitropyridin-2-amine and underscores the value of exploring diverse piperazine-containing compounds for potential biological activities. []

Properties

CAS Number

1987637-35-3

Product Name

6-[4-(2-Methoxyphenyl)piperazin-1-yl]-3-nitropyridin-2-amine

IUPAC Name

6-[4-(2-methoxyphenyl)piperazin-1-yl]-3-nitropyridin-2-amine

Molecular Formula

C16H19N5O3

Molecular Weight

329.36

InChI

InChI=1S/C16H19N5O3/c1-24-14-5-3-2-4-12(14)19-8-10-20(11-9-19)15-7-6-13(21(22)23)16(17)18-15/h2-7H,8-11H2,1H3,(H2,17,18)

InChI Key

IVUOUNUPNDGSLF-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1N2CCN(CC2)C3=NC(=C(C=C3)[N+](=O)[O-])N

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.